![molecular formula C21H19N5O2 B2608920 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide CAS No. 852451-22-0](/img/structure/B2608920.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Synthesis Analysis
The synthesis of these compounds involves a series of transformations. The process starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates. This is followed by the cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. The final step involves treating the latter with substituted anilines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted with a 3,4-dimethylphenyl group at the 1-position and a phenylacetamide group at the 2-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include hydrolysis, cyclization, and amide formation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some derivatives of pyrazolo[3,4-d]pyrimidine, similar to the compound , have been synthesized and evaluated for their antimicrobial potential. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety, which includes structures related to pyrazolo[3,4-d]pyrimidine, demonstrated antimicrobial activities. These compounds were characterized by various spectroscopic methods and tested against a range of microbial agents, showing potential as antimicrobial agents (Bondock et al., 2008; Bondock et al., 2008).
Anticancer and Anti-inflammatory Activities
Further research into pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential in anticancer and anti-inflammatory applications. Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds showed promising results in vitro for neuroinflammation, highlighting their potential for anticancer and anti-inflammatory uses (Damont et al., 2015).
Anticonvulsant Activities
Compounds bearing the pyrazolo[3,4-d]pyrimidin-4-one structure have also been investigated for their anticonvulsant activities. A study on alkanamide derivatives showed that certain configurations within this chemical framework can lead to anticonvulsant properties, indicating a potential research avenue for the development of new anticonvulsant drugs (Tarikogullari et al., 2010).
Insecticidal and Antibacterial Potential
Research on pyrimidine linked pyrazole heterocyclics, synthesized via microwave irradiative cyclocondensation, has shown insecticidal and antibacterial potential. These compounds, incorporating pyrazole and pyrimidine moieties, were evaluated against various microorganisms and pests, indicating their utility in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRYZFFXNRVJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/no-structure.png)
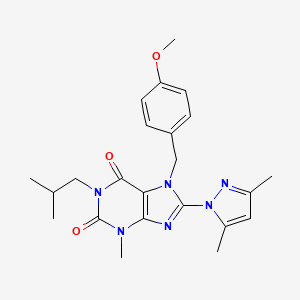
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)
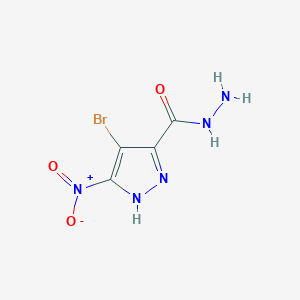
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)
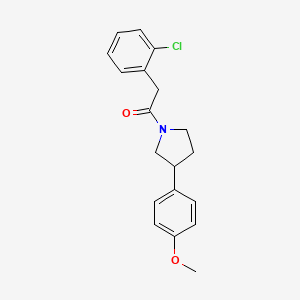
![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)
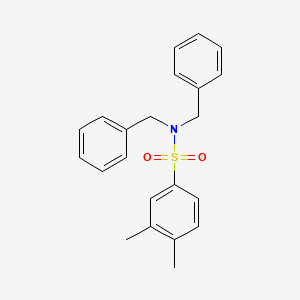
![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)
![Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2608854.png)
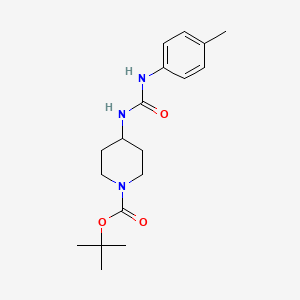
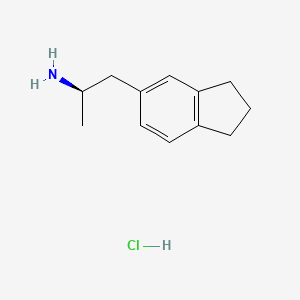
![6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2608860.png)